4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine and iodine atoms attached to a pyrazolo[4,3-c]pyridine core
Preparation Methods
The synthesis of 4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyrazolo[4,3-c]pyridine precursor. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process . Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may involve reagents like potassium permanganate, while reduction could use hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Scientific Research Applications
4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing kinase inhibitors, which are crucial in cancer therapy.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .
Comparison with Similar Compounds
4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine can be compared with other halogenated pyrazolopyridines:
4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: Similar in structure but differs in the position of the halogen atoms, affecting its reactivity and applications.
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine:
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: This compound also shares a similar core structure but with distinct electronic properties due to the halogen placement.
These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern, which influences its chemical reactivity and suitability for various applications.
Properties
Molecular Formula |
C7H5BrIN3 |
---|---|
Molecular Weight |
337.94 g/mol |
IUPAC Name |
4-bromo-3-iodo-1-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H5BrIN3/c1-12-4-2-3-10-6(8)5(4)7(9)11-12/h2-3H,1H3 |
InChI Key |
ZTKQTJKBJSXBCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=C2)Br)C(=N1)I |
Origin of Product |
United States |
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